molecular formula C14H9F3N2O B5217374 3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine CAS No. 380419-66-9

3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No. B5217374
CAS RN: 380419-66-9
M. Wt: 278.23 g/mol
InChI Key: UHTKOVALGZQKFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine often involves complex organic reactions, where the isoxazolo[5,4-b]pyridine core is constructed through various synthetic strategies. For instance, compounds with the isoxazolo[5,4-b]pyridine structure have been synthesized through reactions involving hydroxylamine hydrochloride and subsequent cyclization processes (Suárez et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds in this family, including this compound, can be determined using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These techniques provide insights into the vibrational and structural characteristics of the molecule, revealing details about the isoxazolo[5,4-b]pyridine core and its substituents (Bahgat et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives may include transformations such as N-alkylation, reactions with primary aliphatic amines, or cyclic secondary amines. These reactions can lead to a variety of novel compounds with potential bioactive properties (Chavva et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments and potential applications. These properties can be influenced by the nature of the substituents and the molecular structure of the compound.

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity/basicity, and electronic characteristics, of this compound derivatives are determined by the functional groups present in the molecule and their interaction with the isoxazolo[5,4-b]pyridine core. Studies involving quantum chemical calculations can provide valuable insights into the electronic structure and reactivity of these compounds (Halim & Ibrahim, 2022).

Mechanism of Action

The mechanism of action of “3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine” is not specified in the available resources .

Safety and Hazards

As with any chemical compound, it’s important to handle “3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine” with care. The specific safety and hazard information for this compound is not provided in the available resources .

properties

IUPAC Name

3-methyl-6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-8-12-10(14(15,16)17)7-11(18-13(12)20-19-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTKOVALGZQKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380419-66-9
Record name 3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
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